N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
(2Z)-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Coupling with 4-Methoxyphenyl and 4-Methylphenyl Groups: The intermediate is then coupled with 4-methoxyphenyl and 4-methylphenyl groups through a series of reactions, including amide bond formation and formylation.
Final Assembly: The final step involves the assembly of the compound through a condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of (2Z)-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXYPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE
- (2Z)-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-2-[(4-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Uniqueness
(2Z)-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N2O4 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[(Z)-3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H22N2O4/c1-16-5-9-18(10-6-16)22(26)25-21(14-17-7-11-19(28-2)12-8-17)23(27)24-15-20-4-3-13-29-20/h3-14H,15H2,1-2H3,(H,24,27)(H,25,26)/b21-14- |
InChI Key |
HOWQSSJOQREXAT-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCC3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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